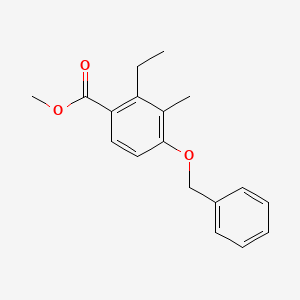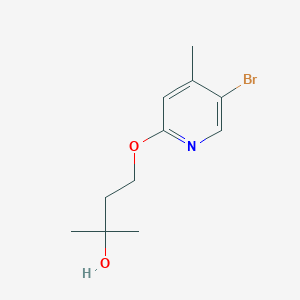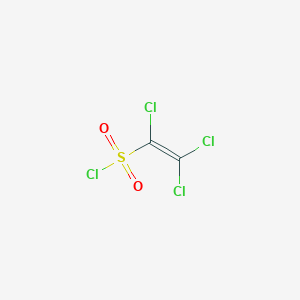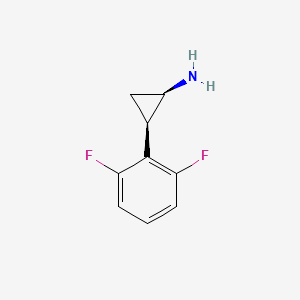
Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine: is an organic compound characterized by a cyclopropyl ring substituted with a 2,6-difluorophenyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of racemic chloro phenethyl alcohol.
Chiral Chlorohydrin Formation: Racemic chloro phenethyl alcohol reacts with N-protection proline under the influence of a condensing agent and a catalyst to form chiral chlorohydrin.
Epoxy Compound Formation: The chiral chlorohydrin is then converted into an epoxy compound under alkaline conditions.
Cyclopropyl Ethyl Formate Formation: The epoxy compound reacts with tetraethylenepentamine (TEPA) under alkaline conditions to form cyclopropyl ethyl formate.
Cyclopropanecarboxylic Acid Formation: The ester group is removed from cyclopropyl ethyl formate under alkaline conditions to yield cyclopropanecarboxylic acid.
Target Compound Formation: Finally, cyclopropanecarboxylic acid undergoes Curtius rearrangement with azide to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where the amine group or the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and hydrocarbons.
Substitution Products: Various substituted cyclopropylamines.
Aplicaciones Científicas De Investigación
Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating depression and other neurological disorders.
Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and the role of cyclopropylamines in biological systems.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine involves its interaction with monoamine oxidases. The compound acts as a mechanism-based inhibitor, forming a covalent bond with the enzyme’s active site. This results in the irreversible inhibition of the enzyme, preventing the breakdown of monoamines and thereby increasing their levels in the brain .
Comparación Con Compuestos Similares
- trans-2-(2,6-Difluorophenyl)cyclopropylamine
- cis-2-(3,4-Difluorophenyl)cyclopropylamine
- trans-2-(3,4-Difluorophenyl)cyclopropylamine
Comparison: Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine is unique due to its specific cis configuration, which affects its reactivity and interaction with biological targets. Compared to its trans isomer, the cis configuration may result in different binding affinities and inhibitory effects on enzymes .
Propiedades
Fórmula molecular |
C9H9F2N |
|---|---|
Peso molecular |
169.17 g/mol |
Nombre IUPAC |
(1R,2R)-2-(2,6-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2/t5-,8+/m0/s1 |
Clave InChI |
FPGVHAXCODNNAI-YLWLKBPMSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1N)C2=C(C=CC=C2F)F |
SMILES canónico |
C1C(C1N)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2S)-4-[(1R)-1-phenylethyl]morpholin-2-yl]benzaldehyde](/img/structure/B8399539.png)
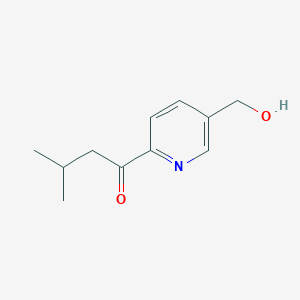
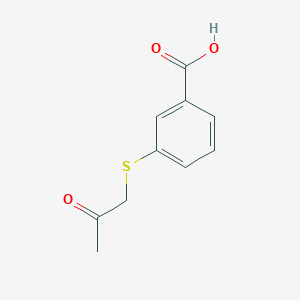
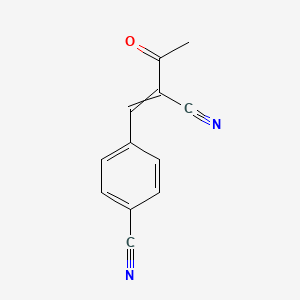
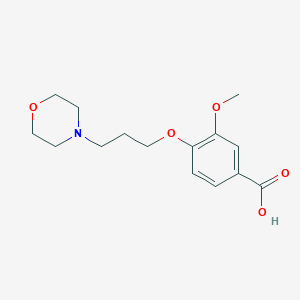
![C-(3-furo[3,2-c]pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-methylamine](/img/structure/B8399587.png)
![2-[5-(1H-imidazol-1-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8399590.png)
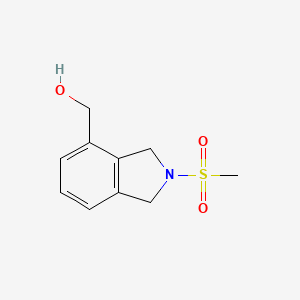
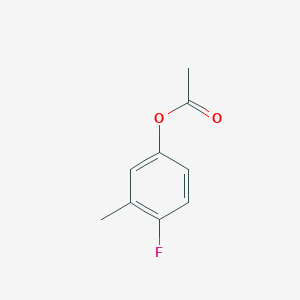
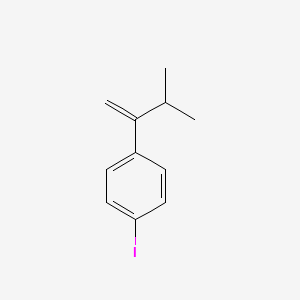
![7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane]](/img/structure/B8399614.png)
